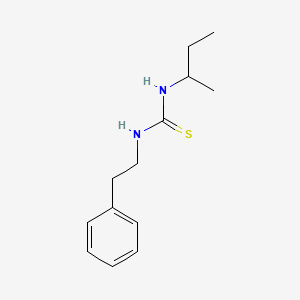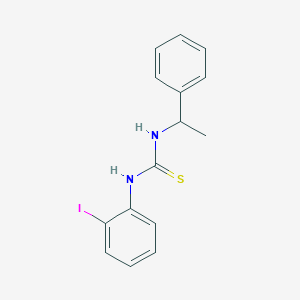![molecular formula C19H27BrN4O B4279611 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide](/img/structure/B4279611.png)
2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide
Vue d'ensemble
Description
2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide, also known as AEA, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. AEA is a hydrazide derivative of adamantane, a cyclic hydrocarbon with a unique three-dimensional structure.
Mécanisme D'action
2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide exerts its therapeutic effects through various mechanisms of action. 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as AKT and mTOR. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidants, such as glutathione. 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has some limitations, including its low bioavailability and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to determine the optimal dosage and administration route of 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide for therapeutic applications.
Applications De Recherche Scientifique
2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide has been found to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[(Z)-1-(4-bromo-1-ethylpyrazol-3-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN4O/c1-3-24-11-16(20)18(23-24)12(2)21-22-17(25)10-19-7-13-4-14(8-19)6-15(5-13)9-19/h11,13-15H,3-10H2,1-2H3,(H,22,25)/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIDNNYTZGPHFF-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=NNC(=O)CC23CC4CC(C2)CC(C4)C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)/C(=N\NC(=O)CC23CC4CC(C2)CC(C4)C3)/C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279536.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4279544.png)

![N-(2,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4279566.png)
![N-(3-chlorophenyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B4279568.png)


![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4279609.png)
![1-{5-[(3-chloro-4-fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}acetone](/img/structure/B4279613.png)


![2-cyano-3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4279620.png)
![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4279635.png)